
7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one
Overview
Description
7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one, also known as 7-MeO-NI or 7-MeO-1, is a synthetic compound that belongs to the isoquinoline family. It has been studied extensively in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Antitumor Properties
7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one has been identified as a promising anticancer lead. It inhibited tumor growth significantly in mice without showing obvious signs of toxicity. This compound displayed extremely high antiproliferative activity against a panel of human tumor cell lines and disrupted tumor vasculature. Its analogues also represent a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).
Structural and Electrochemical Studies
Several studies focus on the structural and electrochemical properties of related dihydroisoquinolines. For example, detailed electrochemical probing of a biologically active isoquinoline derivative provided insights into its redox mechanism, which is crucial for understanding the biochemical action of these compounds (Shah et al., 2013). Another study reported on the crystal structure of a related compound, contributing to the understanding of its molecular configuration and potential interactions (Zhu et al., 2011).
Synthesis and Chemical Analysis
Research has also been conducted on the synthesis and chemical analysis of compounds related to 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one. These studies are essential for developing new synthetic routes and understanding the chemical behavior of these compounds (Melzer, Felber & Bracher, 2018).
Potential for Pharmaceutical Applications
Several derivatives of dihydroisoquinolines have been investigated for their potential use in pharmaceutical applications. For instance, studies on melatonin receptor analogues and α1-adrenoceptor antagonists show the diverse therapeutic potential of these compounds (Faust et al., 2000), (Xi et al., 2010).
properties
IUPAC Name |
7-methoxy-2,3-dihydro-1H-isoquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-8-2-3-9-7(4-8)5-11-6-10(9)12/h2-4,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJDGSYQCHHCDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20548631 | |
| Record name | 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one | |
CAS RN |
67902-64-1 | |
| Record name | 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





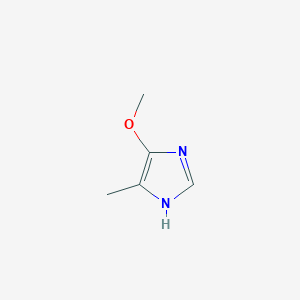

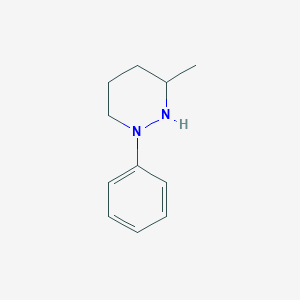
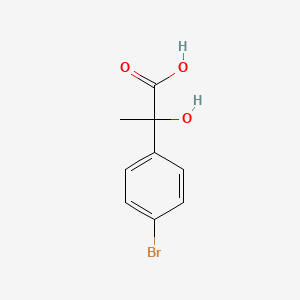
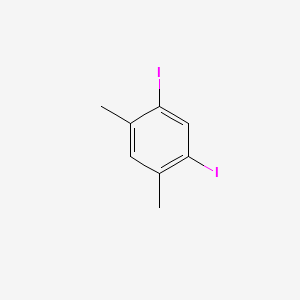

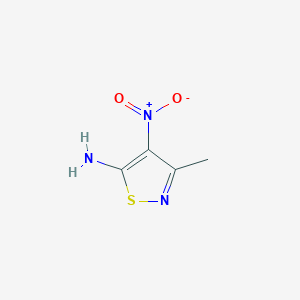
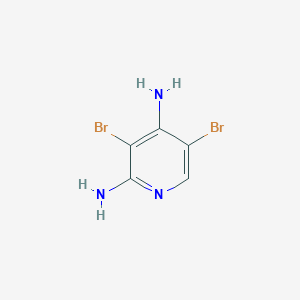



![2-Phenylbenzo[d]oxazole-6-carbaldehyde](/img/structure/B1625485.png)